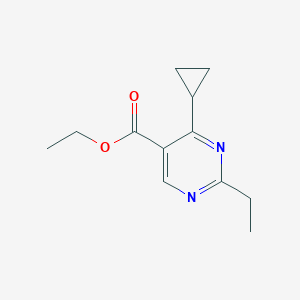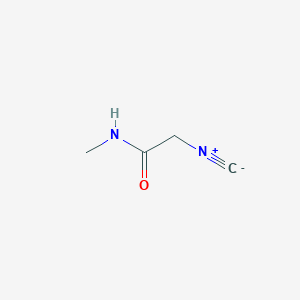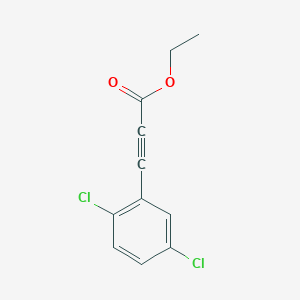
Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol . It is characterized by the presence of a 2,5-dichlorophenyl group attached to a prop-2-ynoate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2,5-dichlorophenyl)propanoic acid.
Reduction: Formation of ethyl 3-(2,5-dichlorophenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(3,5-dichlorophenyl)prop-2-enoate
- 3-(2,5-Dichlorophenyl)propanoic acid
- Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate
Uniqueness
Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is unique due to its specific substitution pattern on the phenyl ring and the presence of an alkyne group. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C11H8Cl2O2 |
|---|---|
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8Cl2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2H2,1H3 |
Clave InChI |
CVJQXDRWPGXHOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
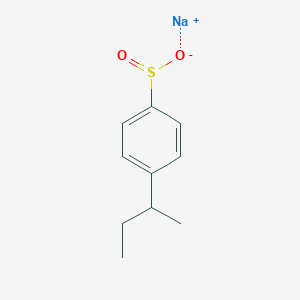
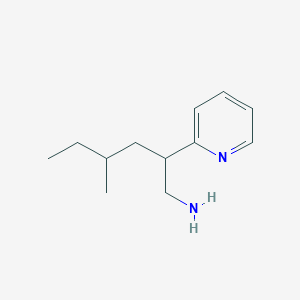
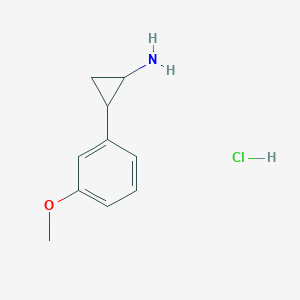


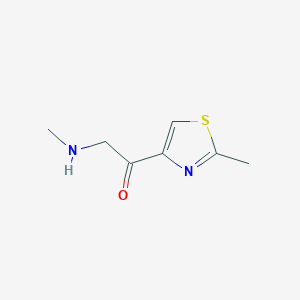
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
